

# 4-Bromocatechol: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 4-Bromocatechol

Cat. No.: B119925

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## Introduction

**4-Bromocatechol** (4-bromo-1,2-dihydroxybenzene) is a halogenated aromatic organic compound that serves as a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its catechol structure, featuring two adjacent hydroxyl groups on a benzene ring, coupled with the presence of a bromine atom, imparts unique chemical reactivity and biological properties. This technical guide provides an in-depth overview of commercially available **4-Bromocatechol**, its physicochemical properties, and detailed experimental protocols for its synthesis, analysis, and toxicological assessment.

## Commercial Supplier and Product Specifications

A number of chemical suppliers offer **4-Bromocatechol**, with purities suitable for research and development purposes. The following table summarizes the specifications from prominent vendors.

Supplier	Product Number	Purity	Appearance	CAS Number	Molecular Formula	Molecular Weight (g/mol)
TCI Chemicals	B2173	>98.0% (GC)	White to Yellow to Orange powder to crystal	17345-77-6	C <sub>6</sub> H <sub>5</sub> BrO <sub>2</sub>	189.01
Fisher Scientific	B21731G	≥98.0% (GC)[1]	Crystalline Powder[1]	17345-77-6[1][2]	C <sub>6</sub> H <sub>5</sub> BrO <sub>2</sub> [1][2]	189.008[1][2]
LGC Standards	TRC-B682105-2.5G	Not specified	Not specified	17345-77-6[3]	C <sub>6</sub> H <sub>5</sub> BrO <sub>2</sub> [3]	189.01[3]
Echemi	Not specified	99% (from some suppliers) [4]	Not specified	17345-77-6[4]	C <sub>6</sub> H <sub>5</sub> BrO <sub>2</sub> [4]	189.01[4]
LookChem	Not specified	Not specified	Grey powder[5]	17345-77-6[5]	C <sub>6</sub> H <sub>5</sub> BrO <sub>2</sub> [5]	189.01[5]

## Physicochemical Properties

The following table outlines key physicochemical properties of **4-Bromocatechol**.

Property	Value	Source
Melting Point	87 °C	<a href="#">[5]</a>
Boiling Point	280.5 °C at 760 mmHg	<a href="#">[5]</a>
Density	1.844 g/cm <sup>3</sup>	<a href="#">[5]</a>
Solubility	Soluble in DMSO	<a href="#">[5]</a>
pKa	8.84 ± 0.10 (Predicted)	<a href="#">[5]</a>
Flash Point	123.5 °C	<a href="#">[5]</a>
Vapor Pressure	0.00222 mmHg at 25°C	<a href="#">[5]</a>
Refractive Index	1.657	<a href="#">[5]</a>

## Experimental Protocols

### Synthesis of 4-Bromocatechol

This protocol is adapted from a general method for the bromination of phenols.[\[6\]](#)

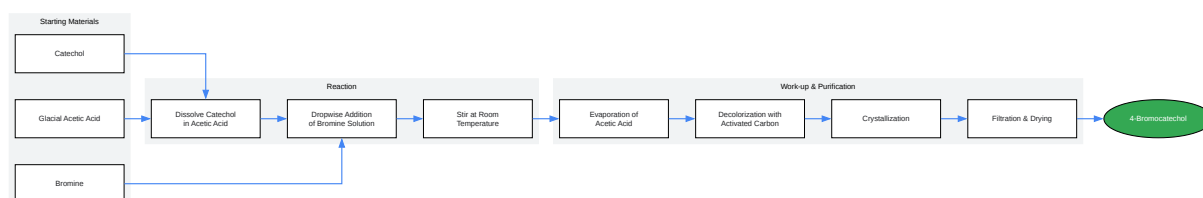
Materials:

- Catechol
- Glacial Acetic Acid
- Bromine
- Activated Carbon
- Solvent for recrystallization (e.g., Toluene)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel

- Heating mantle
- Rotary evaporator
- Filtration apparatus

Procedure:

- Dissolve catechol in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution in an ice bath.
- Prepare a solution of bromine in glacial acetic acid and add it dropwise to the catechol solution with continuous stirring.
- After the addition is complete, allow the reaction mixture to stir for 2 hours at room temperature.
- Remove the acetic acid under reduced pressure using a rotary evaporator.
- Dissolve the crude product in a suitable solvent.
- Add activated carbon to decolorize the solution and heat gently.
- Filter the hot solution to remove the activated carbon.
- Allow the filtrate to cool to induce crystallization.
- Collect the crystals by filtration and dry them to obtain **4-Bromocatechol**.



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*Workflow for the synthesis of **4-Bromocatechol**.*

## High-Performance Liquid Chromatography (HPLC) Analysis of **4-Bromocatechol**

This protocol is a general method for the analysis of bromophenolic compounds and can be optimized for **4-Bromocatechol**.[\[7\]](#)

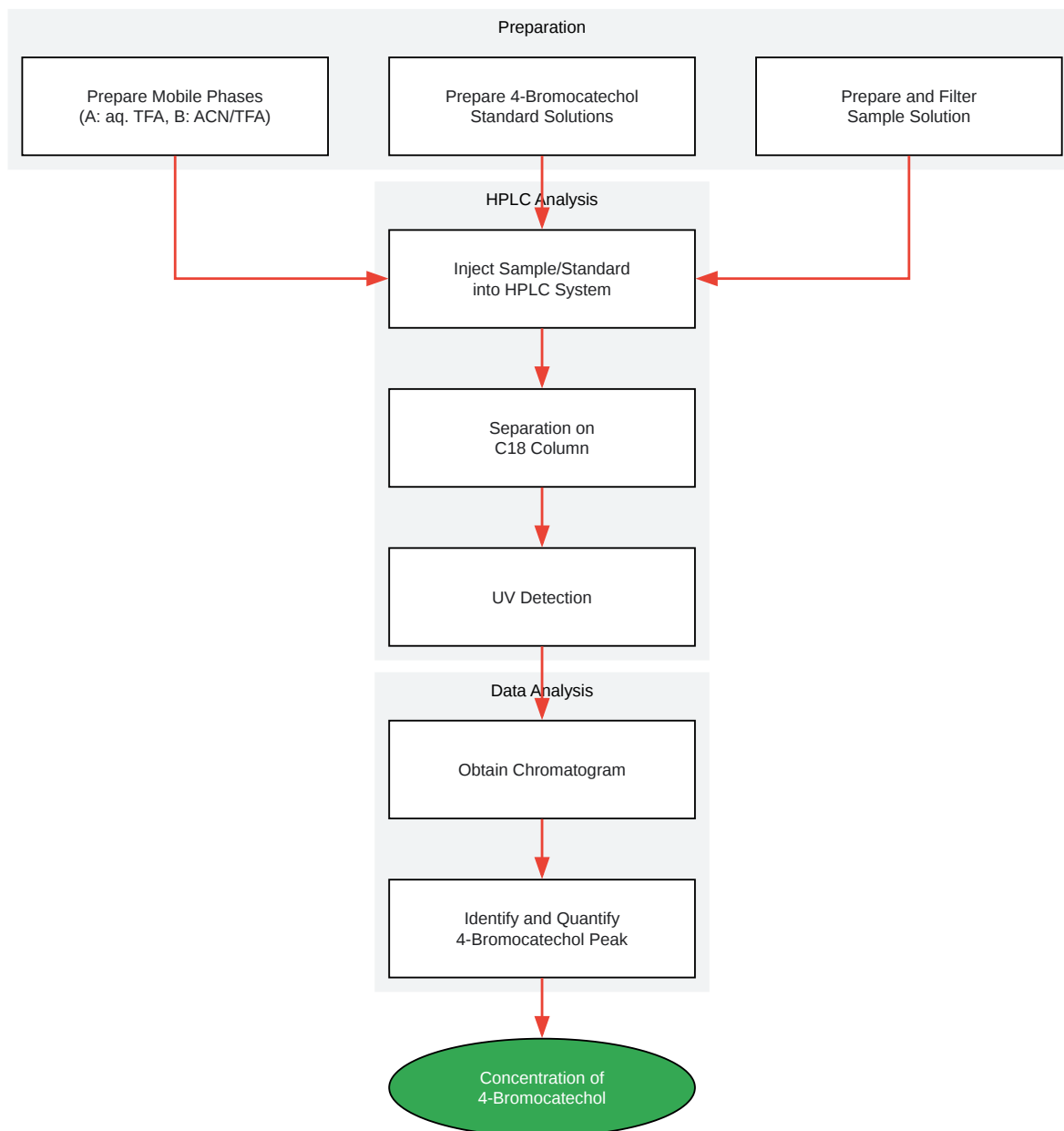
Materials and Equipment:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., Phenomenex Luna C8(2), 150 mm × 2.0 mm, 3 µm particle size)[\[7\]](#)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Trifluoroacetic acid (TFA)
- **4-Bromocatechol** standard
- Sample for analysis
- Syringe filters (0.22 µm)

Procedure:

- Mobile Phase Preparation:
  - Mobile Phase A: 0.05% TFA in water
  - Mobile Phase B: 0.05% TFA in acetonitrile
- Standard Preparation: Prepare a stock solution of **4-Bromocatechol** in a suitable solvent (e.g., methanol or acetonitrile) and create a series of dilutions for a calibration curve.

- Sample Preparation: Dissolve the sample containing **4-Bromocatechol** in the mobile phase or a compatible solvent. Filter the sample through a 0.22  $\mu\text{m}$  syringe filter before injection.
- HPLC Conditions:
  - Column: Phenomenex Luna C8(2) (150 mm  $\times$  2.0 mm, 3  $\mu\text{m}$ )[7]
  - Mobile Phase Gradient: A linear gradient can be optimized, for example, starting with a low percentage of B and increasing over time. A suggested starting gradient is: 2% B at 0 min, ramp to 50% B over 15 min, then to 70% B over 20 min.[7]
  - Flow Rate: 0.25 mL/min[7]
  - Column Temperature: 30  $^{\circ}\text{C}$ [7]
  - Detection Wavelength: Monitor at a wavelength where **4-Bromocatechol** has maximum absorbance (e.g., 210 nm or 280 nm).[7]
  - Injection Volume: 5  $\mu\text{L}$ [7]
- Data Analysis: Identify the **4-Bromocatechol** peak in the chromatogram based on the retention time of the standard. Quantify the amount of **4-Bromocatechol** in the sample by comparing the peak area to the calibration curve.



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*Experimental workflow for HPLC analysis of **4-Bromocatechol**.*

## In Vitro Toxicity Assessment in Isolated Hepatocytes

This protocol is based on a study investigating the toxicity of **4-Bromocatechol** in isolated rat hepatocytes.[8]

#### Materials and Equipment:

- Isolated primary hepatocytes (rat or human)
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), antibiotics, and other necessary supplements
- Collagen-coated cell culture plates
- **4-Bromocatechol** stock solution (dissolved in a suitable vehicle like DMSO)
- Lactate dehydrogenase (LDH) cytotoxicity assay kit
- Microplate reader
- Incubator (37°C, 5% CO<sub>2</sub>)
- Microscope

#### Procedure:

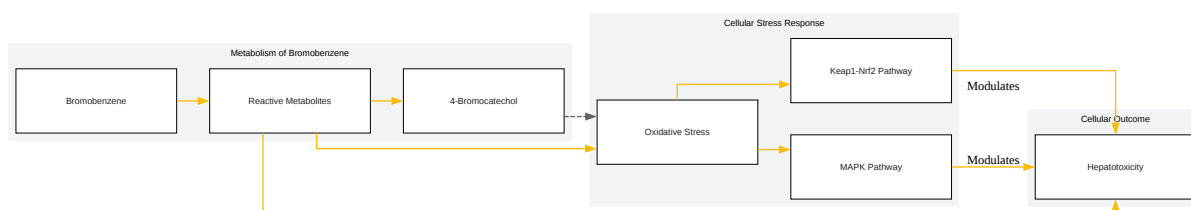
- **Hepatocyte Isolation and Seeding:** Isolate primary hepatocytes using a standard collagenase perfusion method. Seed the viable hepatocytes onto collagen-coated plates at a desired density (e.g.,  $7 \times 10^5$  live cells/well in a 6-well plate) and allow them to attach for a few hours in a CO<sub>2</sub> incubator.[9]
- **Treatment:** Prepare different concentrations of **4-Bromocatechol** in the cell culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant and low (e.g., <0.1%) across all treatments, including the vehicle control. Remove the seeding medium and add the medium containing **4-Bromocatechol** or the vehicle control to the cells.
- **Incubation:** Incubate the treated cells for different time points (e.g., 2, 6, 12, 24 hours).
- **Cytotoxicity Assessment (LDH Assay):** At each time point, collect the cell culture supernatant. Measure the amount of LDH released into the supernatant using a commercial

LDH cytotoxicity assay kit, following the manufacturer's instructions. A positive control for maximum LDH release (e.g., cell lysis buffer) should be included.

- **Data Analysis:** Calculate the percentage of cytotoxicity for each treatment group relative to the positive control. Plot the percentage of cytotoxicity against the concentration of **4-Bromocatechol** to determine the dose-response relationship.

## Biological Context and Potential Signaling Interactions

**4-Bromocatechol** is known to be a metabolite of bromobenzene, a well-studied hepatotoxin.[8] The toxicity of bromobenzene is attributed to its metabolic activation to reactive intermediates. While **4-Bromocatechol** itself may not be the primary toxic metabolite, its formation is part of the overall metabolic pathway that can lead to cellular damage. The metabolism of xenobiotics like bromobenzene often involves the cellular stress response pathways. Although direct modulation of specific signaling pathways by **4-Bromocatechol** is not well-documented, its formation and potential for redox cycling suggest a possible interaction with pathways sensitive to oxidative stress, such as the Keap1-Nrf2 and MAPK pathways.



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*Logical relationship of **4-Bromocatechol** in the context of bromobenzene metabolism and potential cellular stress responses.*

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## References

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